6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound with the molecular formula C8H5F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the nitrile group in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile typically involves the substitution of a halogen atom in a precursor compound with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a nucleophilic substitution reaction with a hydroxide ion under high temperature and strong basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain the high temperatures and pressures required for the substitution reaction. This method ensures a consistent yield and purity of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like methyl iodide (CH3I) can be used to substitute the hydroxyl group with a methoxy group.
Major Products Formed
Oxidation: 6-Oxo-2-(trifluoromethyl)pyridine-3-acetonitrile.
Reduction: 6-Hydroxy-2-(trifluoromethyl)pyridine-3-ethylamine.
Substitution: 6-Methoxy-2-(trifluoromethyl)pyridine-3-acetonitrile.
Scientific Research Applications
6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the acetonitrile group.
2-Hydroxy-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis, with applications that are not easily replicated by its analogs .
Properties
IUPAC Name |
2-[6-oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-5(3-4-12)1-2-6(14)13-7/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKHYVPZFNCTIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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